[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine
Description
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine is a piperidine derivative featuring a propane sulfonyl group at the 1-position of the piperidine ring and a methanamine substituent at the 4-position. Its structure allows for diverse interactions with biological targets, including hydrogen bonding (via the sulfonyl group) and hydrophobic interactions (via the propane chain) .
Properties
IUPAC Name |
(1-propylsulfonylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-2-7-14(12,13)11-5-3-9(8-10)4-6-11/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGZCTVLZSJBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, influencing biological processes. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s activity .
Comparison with Similar Compounds
Structural Analog Classification
Structurally related compounds can be categorized based on substitutions at the piperidine ring’s 1-position and modifications to the methanamine side chain. Key analogs include:
Sulfonyl-Substituted Derivatives
- [1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine : Replaces the propane sulfonyl group with a cyclopropane sulfonyl moiety. This modification reduces steric bulk and may enhance metabolic stability due to the cyclopropane ring’s rigidity .
Alkoxy/Arylalkyl-Substituted Derivatives
- [1-(2-Methoxyethyl)piperidin-4-yl]methanamine : Features a 2-methoxyethyl group instead of sulfonyl, improving hydrophilicity. This analog is frequently used in GSK-3β inhibitor synthesis (e.g., compound 13 , IC₅₀ = 39 nM) .
- [1-(3-Methoxybenzyl)piperidin-4-yl]methanamine : Incorporates a 3-methoxybenzyl group, enabling π-π stacking interactions in acetylcholinesterase inhibitors (e.g., compound 9e , 83% yield) .
- [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine: The fluorine atom enhances electronegativity and bioavailability, as seen in phenothiazine hybrids with antioxidant activity (e.g., compound 11d, 20% yield) .
Hybrid Derivatives with Heterocycles
- N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide : Combines imidazopyridine and piperidine-methanamine moieties, showing potent GSK-3β inhibition (HRMS: 394.2229 [M+H]⁺) .
- [1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine : A Wnt/β-catenin agonist with bone-forming activity, demonstrating the scaffold’s versatility in targeting signaling pathways .
Key Observations :
- Sulfonyl vs. Benzyl-substituted analogs prioritize hydrophobic interactions, useful in cholinesterase inhibitors .
- Fluorine Substitution : The 2-fluorobenzyl group in compound 9d improves blood-brain barrier penetration, critical for CNS-targeted therapies .
- Hybrid Structures: Imidazopyridine hybrids demonstrate nanomolar-level potency, highlighting the scaffold’s adaptability in drug design .
Biological Activity
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications in scientific research.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring with a propane sulfonyl group, which contributes to its biological activity. The sulfonyl moiety is known for its ability to form strong interactions with amino acid residues in enzyme active sites, influencing enzymatic activity and receptor binding.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, including those involved in neurotransmitter metabolism. For instance, piperidine derivatives can modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter degradation. Inhibition of AChE can enhance cholinergic signaling, making it a target for treating neurodegenerative diseases.
Cellular Effects
The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect the activity of kinases and phosphatases, which are essential for regulating cellular functions. Moreover, it can alter the expression of genes involved in metabolic pathways, impacting overall cellular metabolism.
At the molecular level, this compound interacts with specific biomolecules through binding to active sites of enzymes or receptors. This interaction can lead to either inhibition or activation of enzymatic activity. The compound may also influence transcription factors, thereby affecting gene expression related to various cellular processes.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models of Alzheimer’s disease. This effect was attributed to its ability to inhibit AChE and modulate inflammatory pathways .
Table 1: Summary of Biological Activities
Stability and Degradation
The stability of this compound is crucial for its long-term efficacy. Studies suggest that while the compound remains stable under specific conditions, it may degrade over time, leading to reduced biological activity. Understanding the temporal effects in laboratory settings is essential for optimizing its application in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
